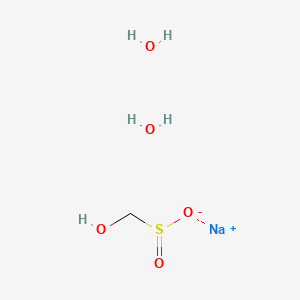

Hydroxymethanesulfinic acid monosodium salt dihydrate

Description

Historical Context and Evolution of its Role in Chemistry

The origins of Sodium Hydroxymethanesulfinate can be traced back to the early 20th century. atamanchemicals.comwikipedia.org It was initially developed primarily for the textile industry as a stable and effective reducing and bleaching agent for vat dyeing. acs.orgatamanchemicals.com A 1908 US patent assigned to Heyden Chemical Works described a process to produce a zinc formaldehydesulfoxylate, which could then be converted to the sodium salt. acs.org Subsequent improvements in its synthesis were reported, including a method by Upjohn in 1922 and a 1935 patent that also utilized zinc, sulfur dioxide, and formaldehyde (B43269). acs.org

Initially, its application was largely confined to industrial processes like printing and dyeing fabrics. nbinno.comacs.org However, its utility in chemistry has evolved significantly. An early, albeit limited, pharmaceutical application was as a treatment for mercury poisoning. acs.orgatamanchemicals.com Over time, its powerful reducing properties caught the attention of synthetic organic chemists. Today, it is recognized as a valuable reagent in a variety of organic transformations, a journey that has seen it transition from a workhorse of industry to a tool for intricate chemical construction. acs.orgresearchgate.netresearchgate.net

Significance as a Versatile Reagent in Contemporary Chemical Synthesis

In modern chemical synthesis, Sodium Hydroxymethanesulfinate Dihydrate is prized for its role as a potent yet often chemoselective reducing agent and as a source of the sulfoxylate (B1233899) dianion (SO₂²⁻). atamanchemicals.comresearchgate.net This dual reactivity allows it to participate in a wide array of chemical transformations. Its applications in contemporary synthesis are diverse and include:

Source of Sulfonyl Groups: It serves as an efficient precursor for the preparation of sulfones and sultines, which are important structural motifs in many biologically active molecules and functional materials. atamanchemicals.comacs.orgatamanchemicals.com

Reductive Dehalogenation: The reagent can be employed for the reductive dehalogenation of certain organic halides, such as α-aldehydes and α-ketones, and the debromination of vicinal dibromoalkanes. atamanchemicals.comsigmaaldrich.com

Initiator in Polymerization: It is a key component in redox-initiator systems for emulsion polymerization, crucial for the production of synthetic rubbers and resins. nbinno.comacs.orgatamanchemicals.com

Synthesis of Heterocycles and other Organic Molecules: Researchers have utilized it in the synthesis of various organic compounds, including allylic alcohols, sulfides, and selenides. acs.orgresearchgate.net Its ability to act as a C1 source in certain annulation processes further highlights its versatility. organic-chemistry.org

The compound's water solubility and relative stability in its dihydrate form make it a convenient and easy-to-handle reagent in the laboratory. atamanchemicals.comsigmaaldrich.com

Overview of Key Chemical Characteristics and Reactivity Profiles

Sodium Hydroxymethanesulfinate Dihydrate is a white, crystalline solid that is soluble in water. sigmaaldrich.com While odorless when pure, it can develop a faint garlic-like smell upon standing. acs.orgchemicalbook.com Its chemical structure has been confirmed by X-ray crystallography. atamanchemicals.comwikipedia.org

The reactivity of this compound is dominated by its behavior as a reducing agent. organic-chemistry.org It is relatively stable in alkaline aqueous solutions but readily decomposes in acidic conditions to release the reducing sulfoxylate ion and formaldehyde. atamanchemicals.comwikipedia.org This controlled release is a key aspect of its utility. The sulfoxylate ion is a powerful reductant, while the formaldehyde can also participate in subsequent reactions.

It can be considered a source of the SO₂²⁻ dianion, which can act as a nucleophile. atamanchemicals.comwikipedia.org For instance, it reacts with alkylating agents to form sulfones. atamanchemicals.comwikipedia.org In some cases, alkylation can also occur at the oxygen atom, leading to the formation of isomeric sulfinate esters. wikipedia.org Furthermore, it can reduce elemental selenium and tellurium to form sodium polyselenides and polytellurides, respectively. atamanchemicals.comwikipedia.org

Interactive Table: Physicochemical Properties of Sodium Hydroxymethanesulfinate Dihydrate

| Property | Value | Source(s) |

| Molecular Formula | CH₃NaO₃S·2H₂O | sigmaaldrich.comvwr.com |

| Molecular Weight | 154.12 g/mol | sigmaaldrich.com |

| Appearance | White crystalline powder | sigmaaldrich.com |

| Melting Point | 63-68 °C | vwr.com |

| Solubility | Soluble in water | sigmaaldrich.com |

| pH (aqueous solution) | 9.5-10.5 | sigmaaldrich.com |

| Density | ~1.8 g/cm³ (20 °C) | vwr.com |

Scope and Limitations of Current Academic Investigations

Current academic research continues to explore new applications for Sodium Hydroxymethanesulfinate Dihydrate in organic synthesis, often focusing on developing more sustainable and efficient chemical methodologies. researchgate.netresearchgate.net Investigations are ongoing into its use as a catalyst, its role in the synthesis of complex natural products, and its application in "green chemistry" due to it being an inexpensive and relatively easy-to-handle reagent. researchgate.netresearchgate.net

However, the compound is not without its limitations. A significant drawback in its application is the concurrent release of formaldehyde upon decomposition in acidic media. atamanchemicals.comwikipedia.org Formaldehyde is a known human carcinogen, which necessitates careful handling and consideration in reaction design, particularly for industrial-scale processes. wikipedia.org

The mechanism of action is not always fully understood, and some reactions can lead to a mixture of products. atamanchemicals.com For instance, the competition between S-alkylation and O-alkylation can affect the selectivity of certain reactions. wikipedia.org Furthermore, while it is a powerful reducing agent, its effectiveness can be substrate-dependent, and it may not be suitable for all desired reductions. Future research will likely focus on overcoming these limitations, for example, by developing catalytic systems that can control the reactivity of the compound and minimize the formation of undesirable byproducts.

Structure

2D Structure

Properties

CAS No. |

6035-47-8 |

|---|---|

Molecular Formula |

CH7NaO5S |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

sodium;sulfinomethanolate;dihydrate |

InChI |

InChI=1S/CH3O3S.Na.2H2O/c2-1-5(3)4;;;/h1H2,(H,3,4);;2*1H2/q-1;+1;; |

InChI Key |

VJWVWUHJLZEHOU-UHFFFAOYSA-N |

Canonical SMILES |

C(O)S(=O)[O-] |

Color/Form |

HARD WHITE MASSES |

melting_point |

63-64 °C |

Other CAS No. |

6035-47-8 |

physical_description |

Dry Powder, Water or Solvent Wet Solid; Liquid; Pellets or Large Crystals White solid; [HSDB] White powder with mild garlic odor; [MSDSonline] |

Related CAS |

79-25-4 (Parent) |

solubility |

White solid; sol in water and alcohol /dihydrate/ FREELY SOL IN WATER; PRACTICALLY INSOL IN ETHER; PRACTICALLY INSOL IN DEHYDRATED ALCOHOL AND BENZENE PRACTICALLY INSOL IN DEHYDRATED ALC & BENZENE |

Origin of Product |

United States |

Synthetic Methodologies for Sodium Hydroxymethanesulfinate Dihydrate

Classical and Industrial Preparation Routes

The traditional methods for synthesizing sodium hydroxymethanesulfinate dihydrate have been well-established for over a century, primarily developed to meet the demands of the textile and polymer industries. rsc.orgorganic-chemistry.org These routes are characterized by their use of readily available and cost-effective reagents.

Synthesis from Sodium Dithionite (B78146) and Formaldehyde (B43269)

A predominant method for the commercial and industrial production of sodium hydroxymethanesulfinate involves the reaction of sodium dithionite with formaldehyde in an aqueous medium. rsc.orgrsc.org The reaction proceeds quantitatively according to the following equation:

Na₂S₂O₄ + 2 CH₂O + H₂O → HOCH₂SO₃Na + HOCH₂SO₂Na organic-chemistry.org

This process yields both sodium hydroxymethanesulfinate (HOCH₂SO₂Na) and a significant byproduct, sodium hydroxymethanesulfonate (HOCH₂SO₃Na). organic-chemistry.orgresearchgate.net The quantitative nature of this reaction is such that it can be used for the analytical determination of dithionite, as the resulting product is less sensitive to oxygen. organic-chemistry.org

In solution, the hydroxymethanesulfinate ion is inherently unstable and can decompose back into formaldehyde and sulfite (B76179). rsc.org To counter this instability and drive the equilibrium toward the product, an excess of formaldehyde is typically used in industrial preparations. This stabilizes the product in solution, creating shelf-stable formulations. rsc.orgrsc.org

| Parameter | Description | Source(s) |

| Reactants | Sodium dithionite, Formaldehyde, Water | organic-chemistry.org |

| Products | Sodium hydroxymethanesulfinate, Sodium hydroxymethanesulfonate | organic-chemistry.orgresearchgate.net |

| Key Feature | The reaction is quantitative and is a primary industrial route. | rsc.orgorganic-chemistry.org |

| Stabilization | Addition of excess formaldehyde prevents decomposition in solution. | rsc.orgrsc.org |

Zinc-Mediated Reduction of Formaldehyde and Sulfur Dioxide

Historically, a significant industrial method for producing sodium hydroxymethanesulfinate involved a multi-step process utilizing zinc dust as a reducing agent. researchgate.net This method, outlined in patents from the early 20th century, begins with the reaction of zinc dust with sulfur dioxide in water to form zinc dithionite. rsc.orgnih.gov

The process can be summarized in the following stages:

Formation of Zinc Dithionite: Zinc powder is made into a suspension with water, and sulfur dioxide gas is introduced to generate zinc dithionite. nih.gov

Addition and Reduction: The resulting zinc dithionite solution is reacted with formaldehyde. More zinc powder is added to reduce the intermediate mixture, forming a basic zinc formaldehyde sulfoxylate (B1233899) suspension. researchgate.netnih.gov

Conversion to Sodium Salt: This suspension is then treated with a sodium hydroxide (B78521) solution. This step converts the zinc salt to the desired sodium hydroxymethanesulfinate, precipitating zinc hydroxide which is then removed. researchgate.netrsc.org

This pathway, often referred to as the "zinc powder-sulfurous gas-formaldehyde method," was a foundational process in the large-scale manufacturing of the compound. nih.govptfarm.pl Variations of this method aimed to improve yield and reduce byproducts. nih.gov

| Step | Reactants | Intermediate/Product | Purpose | Source(s) |

| 1 | Zinc dust, Sulfur dioxide, Water | Zinc dithionite | Creation of the primary reducing intermediate. | nih.gov |

| 2 | Zinc dithionite, Formaldehyde, Zinc dust | Basic zinc formaldehyde sulfoxylate | Formation of the zinc salt of the target compound. | researchgate.netnih.gov |

| 3 | Basic zinc formaldehyde sulfoxylate, Sodium hydroxide | Sodium hydroxymethanesulfinate | Conversion to the final sodium salt. | researchgate.netrsc.org |

Preparation from Sodium Bisulfite and Formaldehyde

An alternative classical synthesis route starts from sodium bisulfite (also known as sodium hydrogen sulfite). rsc.orgnih.gov In a method reported in 1922 by Heyl and Greer as an improvement on an earlier German patent, a mixture of formaldehyde and sodium hydrogen sulfite is treated with zinc dust and zinc oxide. scientificupdate.comrsc.orgnih.gov

The proposed reaction mechanism involves several steps, including the reduction of sodium bisulfite by zinc dust in the presence of formaldehyde. scientificupdate.com This process was described as involving a convoluted purification process to obtain acceptably pure sodium hydroxymethanesulfinate. rsc.orgnih.gov A new process has also been introduced where sodium metabisulfite (B1197395) is used as the raw material, which is reduced by zinc powder in the presence of formaldehyde in a single step.

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes. These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Environmentally Benign Solvents and Reaction Conditions

The classical syntheses of sodium hydroxymethanesulfinate predominantly use water as the solvent, which is inherently a green choice due to its non-toxicity, availability, and non-flammability. researchgate.netresearchgate.net The focus of green chemistry in this context is on optimizing these aqueous-based reactions to improve efficiency and reduce waste.

One area of innovation is the use of phase-transfer catalysis (PTC). In industrial settings where immiscible liquid phases may be present, PTC can enhance reaction rates and yields by facilitating the transfer of reactants across the phase boundary. phasetransfer.commdpi.com The use of a phase-transfer agent, such as cetyltrimethylammonium bromide (CTAB), has been shown to improve reactant interaction and stabilize suspensions during polymerization reactions initiated by sodium hydroxymethanesulfinate, suggesting its potential to optimize the synthesis process itself by enhancing interactions in aqueous slurries. wikipedia.org Such conditions can reduce reaction times and energy consumption, aligning with green chemistry principles. phasetransfer.com

Catalytic Synthesis Innovations

A key goal of green chemistry is the replacement of stoichiometric reagents, particularly heavy metals like zinc, with more sustainable catalytic alternatives. nih.gov While catalysts specifically for the direct synthesis of sodium hydroxymethanesulfinate are not widely reported, innovations in the broader field of sulfinate chemistry point toward greener pathways.

Recent research has demonstrated the use of iron, an abundant and environmentally benign metal, as a catalyst in radical coupling reactions. rsc.orgrsc.org In one such protocol, the sulfoxylate anion radical (SO₂˙⁻), which is readily generated from sodium hydroxymethanesulfinate, is coupled with aryl radicals using an iron catalyst to efficiently produce arylsulfinates at room temperature. scientificupdate.comrsc.org This demonstrates a move away from more toxic metals and harsh conditions in reactions involving the core sulfinate moiety. rsc.org

Atom Economy and Waste Minimization in Preparation

The principles of green chemistry, particularly atom economy and waste minimization, are critical in evaluating the efficiency and environmental impact of synthetic routes for industrial chemicals. The primary commercial synthesis of sodium hydroxymethanesulfinate involves the reaction of sodium dithionite with formaldehyde in an aqueous medium. wikipedia.org

The balanced chemical equation for this reaction is:

Na₂S₂O₄ + 2CH₂O + H₂O → HOCH₂SO₃Na + HOCH₂SO₂Na

In this process, sodium hydroxymethanesulfinate (HOCH₂SO₂Na) is produced alongside sodium hydroxymethanesulfonate (HOCH₂SO₃Na) as a co-product. To assess the atom economy of this synthesis, we consider sodium hydroxymethanesulfinate as the desired product.

Atom Economy Calculation:

The atom economy is calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) |

| Sodium Dithionite | Na₂S₂O₄ | 174.11 |

| Formaldehyde | CH₂O | 30.03 |

| Water | H₂O | 18.02 |

| Desired Product: Sodium Hydroxymethanesulfinate | HOCH₂SO₂Na | 118.09 |

| Co-product: Sodium Hydroxymethanesulfonate | HOCH₂SO₃Na | 134.09 |

Based on the stoichiometry of the reaction, the calculation is as follows:

Sum of Molecular Weights of Reactants = 174.11 + (2 * 30.03) + 18.02 = 252.19 g/mol

Atom Economy (%) = (118.09 / 252.19) x 100 ≈ 46.83%

This calculation reveals that less than half of the mass of the reactants is converted into the desired product, sodium hydroxymethanesulfinate. The remaining mass is incorporated into the co-product, sodium hydroxymethanesulfonate. While this co-product may have its own applications, from the perspective of maximizing the yield of sodium hydroxymethanesulfinate, the atom economy is moderate.

Waste Minimization:

Advanced Synthetic Protocols and Process Optimization

Continuous Flow Technologies for Enhanced Production

The production of sodium hydroxymethanesulfinate dihydrate, like many chemical manufacturing processes, stands to benefit from the adoption of advanced synthetic protocols such as continuous flow technology. While specific, published research on the continuous flow synthesis of this particular compound is not extensively detailed, the known advantages of flow chemistry suggest significant potential for process optimization. contractpharma.com247biopharma.comsigmaaldrich.com

Continuous flow manufacturing involves moving reactants through a system of tubes or microreactors, where the reaction occurs under precisely controlled conditions. sigmaaldrich.com This contrasts with traditional batch processing, where all reactants are combined in a large vessel.

Potential Advantages of Continuous Flow Synthesis:

| Feature | Benefit in Sodium Hydroxymethanesulfinate Production |

| Enhanced Heat Transfer | The synthesis of sodium hydroxymethanesulfinate is an exothermic process. The high surface-area-to-volume ratio in flow reactors allows for superior temperature control, minimizing the risk of runaway reactions and the formation of degradation byproducts. contractpharma.com |

| Improved Mixing | Efficient mixing of the aqueous solution of sodium dithionite and formaldehyde is crucial for achieving a consistent product quality. Flow reactors can ensure rapid and homogeneous mixing, leading to more uniform reaction rates and product distribution. sigmaaldrich.com |

| Increased Safety | By reducing the volume of reactants being processed at any given moment, continuous flow systems inherently minimize the risks associated with handling the reagents and the exothermic nature of the reaction. youtube.com |

| Process Intensification | The precise control over reaction parameters can lead to higher yields and shorter reaction times, increasing the overall productivity of the manufacturing process. 247biopharma.com |

| Automation and Control | Continuous flow setups are well-suited for automation and the integration of real-time analytical tools (Process Analytical Technology - PAT), allowing for continuous monitoring and control of product quality. lifescienceintegrates.com |

Implementing a continuous flow process for the synthesis of sodium hydroxymethanesulfinate could lead to a more efficient, safer, and cost-effective manufacturing operation with a smaller physical footprint compared to traditional batch plants.

Mechanistic Investigations of Sodium Hydroxymethanesulfinate Dihydrate Reactivity

Fundamental Principles of its Reducing Action

The utility of sodium hydroxymethanesulfinate, commonly known as Rongalite, as a reducing agent is central to its industrial applications. atamanchemicals.comwikipedia.org Its chemical behavior is dictated by its ability to generate highly reactive species that can participate in redox reactions.

The primary reducing power of sodium hydroxymethanesulfinate stems from its function as a source of the sulfoxylate (B1233899) dianion (SO₂²⁻). atamanchemicals.comwikipedia.orgatamanchemicals.comatamanchemicals.com The hydroxymethanesulfinate ion itself is unstable in aqueous solutions, tending to decompose. atamanchemicals.comwikipedia.org However, under specific conditions, particularly when the solution is made acidic, it readily decomposes to release the reducing sulfoxylate ion and formaldehyde (B43269) in equimolar amounts. atamanchemicals.comwikipedia.orgatamanchemicals.com This controlled release allows it to act as a potent reducing agent. atamanchemicals.com The compound was originally developed to serve as a more stable, manageable source of the otherwise oxygen-sensitive sulfoxylate ion for industrial processes like dyeing. atamanchemicals.comwikipedia.orgatamanchemicals.com

Redox reactions are fundamentally defined by the transfer of electrons between chemical species; oxidation involves the loss of electrons, while reduction involves the gain of electrons. youtube.comyoutube.com As a reducing agent, sodium hydroxymethanesulfinate facilitates reduction by donating electrons to another substance, which is thereby reduced. atamanchemicals.comyoutube.com The mechanism of action is believed to involve the reduction of the oxidation state of other molecules through this electron transfer. atamanchemicals.com

Redox reactions can be broadly categorized, with two prominent mechanisms being inner-sphere and outer-sphere electron transfer. sapub.org An inner-sphere mechanism involves the formation of a bridged complex between the oxidant and the reductant before the electron is transferred. sapub.org While the specific pathway for sodium hydroxymethanesulfinate is not fully elucidated, its ability to act as a reductant is unequivocal. atamanchemicals.com

Decomposition Pathways and Stability Studies

The stability of sodium hydroxymethanesulfinate dihydrate is highly dependent on environmental conditions, particularly in aqueous solutions. The compound is generally stable under standard ambient, room temperature conditions. sigmaaldrich.com However, its decomposition can be triggered by factors such as pH and the presence of oxygen, leading to various products and reaction rates.

Kinetic models of the decomposition of sodium hydroxymethanesulfinate in aqueous solutions indicate a complex, multistep reaction. researchgate.net Research conducted at an initial pH of 7.9 identified that the process includes oxidative decomposition at the solution's surface layer as well as bulk reactions that occur both with and without the involvement of oxygen. researchgate.net

A study of the decomposition of the hydroxymethanesulfonate ion at 25°C and a pH of 5.6 determined the effective rate coefficient to be 1.1 × 10⁻⁵ s⁻¹. researchgate.net The thermodynamic parameters for the reaction have also been calculated, providing insight into the energy changes during decomposition. researchgate.net

Table 1: Kinetic and Thermodynamic Parameters of Decomposition

| Parameter | Value | Conditions |

|---|---|---|

| Effective Rate Coefficient (k_eff) | 1.1 × 10⁻⁵ s⁻¹ | 25°C, pH 5.6 |

| Reaction Enthalpy (ΔH) | -54.60 ± 1.10 kJ/mol | pH 5-6 |

| Reaction Entropy (ΔS) | 57.6 ± 3.7 J/(mol·K) | pH 5-6 |

This data is based on research into the decomposition kinetics in aqueous solutions. researchgate.net

The pH of the aqueous solution is a critical factor governing the stability and decomposition of sodium hydroxymethanesulfinate. atamanchemicals.comresearchgate.net The compound exhibits relative stability in alkaline environments. atamanchemicals.comresearchgate.net In contrast, it decomposes rapidly in acidic medium. atamanchemicals.comresearchgate.net

Upon acidification, the compound breaks down to yield a variety of products. atamanchemicals.comresearchgate.net When sodium hydroxymethanesulfinate is made acidic, it releases the sulfoxylate ion and formaldehyde. wikipedia.org Other identified decomposition products in acidic conditions include sulfur dioxide. atamanchemicals.com The pH dependence of the equilibrium is linked to the equilibrium that exists between sulfite (B76179) and bisulfite in the solution. researchgate.net In slightly acidic conditions (e.g., pH 6.5), a detailed kinetic study has shown that the decomposition process produces dithionite (B78146). researchgate.net

Table 2: Effect of pH on Sodium Hydroxymethanesulfinate Stability

| pH Condition | Stability | Key Decomposition Products |

|---|---|---|

| Alkaline (e.g., pH 9.5-10.5) | Relatively stable | - |

| Slightly Acidic (e.g., pH 6.5) | Decomposes | Dithionite |

| Acidic | Rapid decomposition | Formaldehyde, Sulfoxylate ion, Sulfur dioxide |

This table summarizes the general influence of pH on the compound's stability and the resulting products. atamanchemicals.comwikipedia.orgresearchgate.net

The presence or absence of oxygen significantly alters the decomposition pathway of sodium hydroxymethanesulfinate.

Under aerobic conditions (in the presence of air), the decomposition is a multi-stage process. researchgate.net The first stage of this process explicitly involves oxygen. researchgate.net A key characteristic of aerobic decomposition is an induction period that continues as long as molecular oxygen is present in the solution. researchgate.net The complete consumption of this oxygen is a necessary prerequisite for the formation of certain products, such as dithionite. researchgate.net

Under strictly anaerobic conditions (in the absence of oxygen), the mechanism changes. researchgate.net Notably, the formation of dithionite, which is observed in aerobic decomposition, does not occur in a strictly anaerobic environment. researchgate.net Kinetic models have been developed that account for reactions occurring both with and without the participation of oxygen, underscoring the dual nature of its degradation pathways. researchgate.net While many organic compounds show little to no degradation under anaerobic conditions in wastewater treatment scenarios, the specific pathways for sodium hydroxymethanesulfinate are distinct. frontiersin.orgmdpi.com

Formation of Bis-(hydroxymethyl)sulfone

Sodium hydroxymethanesulfinate (HOCH₂SO₂Na) in aqueous solution exists in a state of equilibrium. The hydroxymethanesulfinate ion is inherently unstable in solution and tends to decompose into formaldehyde and sulfite. atamanchemicals.com This equilibrium can be manipulated. By introducing an excess of formaldehyde to the solution, the equilibrium shifts to favor the formation of the initial adduct. atamanchemicals.comatamanchemicals.com

This adduct then undergoes a further reaction with another molecule of formaldehyde, leading to the formation of bis-(hydroxymethyl)sulfone. atamanchemicals.comatamanchemicals.com This subsequent reaction effectively stabilizes the compound in solution, resulting in a product that is shelf-stable indefinitely. atamanchemicals.com The formation of these stable bis-aldehyde adducts, specifically bis-hydroxyorganyl-sulfones, is a key feature of its chemistry in the presence of excess aldehydes. google.com

Reaction Scheme: Formation of Bis-(hydroxymethyl)sulfone

| Reactants | Intermediate | Product |

|---|

Nucleophilic Reactivity and Adduct Formation

Sodium hydroxymethanesulfinate serves as a source of the SO₂²⁻ anion, which exhibits potent nucleophilic characteristics. atamanchemicals.com In this capacity, it readily reacts with various alkylating agents to yield sulfones. atamanchemicals.comsigmaaldrich.comscientificlabs.co.uk This transformation is a fundamental application of sodium hydroxymethanesulfinate in organic synthesis for introducing the sulfonyl group (SO₂) into organic molecules. atamanchemicals.com

A typical reaction involves the treatment of an alkyl halide with sodium hydroxymethanesulfinate. For instance, the reaction with benzyl (B1604629) bromide produces dibenzyl sulfone, alongside sodium bromide, formaldehyde, and hydrogen bromide as byproducts. atamanchemicals.com

While the primary mode of reaction is through the sulfur atom, leading to sulfones, alkylation can occasionally occur at the oxygen atom of the hydroxymethanesulfinate. atamanchemicals.com This alternative pathway results in the formation of isomeric sulfinate esters. A notable example is the reaction with xylylene dibromide, which yields both the sulfone and the corresponding sulfinate ester. atamanchemicals.com

Table 1: Representative Reactions with Alkylating Agents

| Alkylating Agent | Primary Product (Sulfone) | Co-product (Sulfinate Ester) |

|---|---|---|

| Benzyl Bromide (C₆H₅CH₂Br) | Dibenzyl Sulfone ([C₆H₅CH₂]₂SO₂) | Not typically observed |

Sodium hydroxymethanesulfinate's reactivity extends to the formation of adducts with carbonyl compounds, particularly aldehydes and certain ketones. This reactivity is analogous to the well-known bisulfite addition reaction. nih.gov The process involves the nucleophilic attack of the sulfur atom on the electrophilic carbonyl carbon.

With aldehydes, sodium hydroxymethanesulfinate can form stable bis-aldehyde adducts, also known as bis-hydroxyorganyl-sulfones, especially when the aldehyde is present in excess. google.com This adduct formation is a key principle in methods designed to separate aldehydes and reactive ketones from chemical mixtures. nih.gov The resulting adducts are charged, water-soluble species, which allows for their extraction into an aqueous phase. nih.gov The reaction is generally effective for most aldehydes and sterically unhindered cyclic or methyl ketones. nih.gov

Radical Generation and Propagation Mechanisms

Sodium hydroxymethanesulfinate is utilized in industrial applications as an initiator for redox polymerization, a role that hinges on its ability to generate radicals. atamanchemicals.com While the precise mechanism is not always fully detailed for every system, the fundamental process involves the compound acting as a source of reactive species. Under certain conditions, such as upon heating or in the presence of a co-initiator, the hydroxymethanesulfinate ion can decompose to generate radicals.

Drawing parallels from the behavior of related sodium sulfinates, a plausible pathway involves the formation of a sulfinic acid intermediate. mdpi.com This intermediate can then lead to the generation of a sulfonyl radical (R-SO₂•) through homolytic cleavage. mdpi.com

Once generated, these radicals participate in the standard steps of a radical chain reaction:

Initiation: The initial formation of the radical species from the parent molecule. youtube.com

Propagation: The radical reacts with a monomer (in polymerization) or another organic molecule, abstracting an atom (like hydrogen) to form a new radical. youtube.com This new radical then continues the chain by reacting with another molecule. A key feature of propagation is that a radical is consumed, but another is generated, allowing the chain reaction to continue. youtube.com

Termination: The reaction ceases when two radicals combine, resulting in a stable, non-radical product. youtube.com This can occur through the combination of two sulfonyl radicals, a sulfonyl radical with another organic radical, or two organic radicals. youtube.com

The ability of sodium hydroxymethanesulfinate to serve as a source for these initiating radicals makes it a valuable component in synthesizing polymers and in other radical-mediated organic transformations. atamanchemicals.com

Applications of Sodium Hydroxymethanesulfinate Dihydrate in Organic and Materials Chemistry

Reducing Agent in Complex Organic Transformations

As a potent and inexpensive organic reductant, sodium hydroxymethanesulfinate dihydrate facilitates a variety of transformations, often under mild conditions, making it a valuable tool in modern synthetic chemistry. ataman-chemicals.comorganic-chemistry.org It is recognized for its role in dehalogenation reactions and as a building block for sulfur-containing organic molecules. ataman-chemicals.com

Sodium hydroxymethanesulfinate dihydrate is an effective reagent for the debromination of vicinal dibromoalkanes, converting them into the corresponding alkenes. ataman-chemicals.comatamanchemicals.com This transformation is a key step in various synthetic pathways, providing a method for the formation of carbon-carbon double bonds from saturated, halogenated precursors. The reaction leverages the reducing power of the sulfoxylate (B1233899) ion generated from the compound.

Table 1: Examples of Debromination Reactions This table is for illustrative purposes and represents typical transformations.

| Substrate | Product | Conditions |

| 1,2-Dibromo-1,2-diphenylethane | Stilbene | Sodium Hydroxymethanesulfinate, Solvent |

| 1,2-Dibromocyclohexane | Cyclohexene | Sodium Hydroxymethanesulfinate, Solvent |

The reagent is widely used for the reductive dehalogenation of α-halo ketones and aldehydes. scientificupdate.comataman-chemicals.comatamanchemicals.com This reaction is a mild method to remove a halogen atom situated on a carbon adjacent to a carbonyl group, which is a common structural motif in organic intermediates. Furthermore, its application has been extended to the chemoselective reduction of α-keto esters and amides. organic-chemistry.org A notable advantage of this method is its compatibility with other reducible functional groups like alkenes, nitriles, and amides, which remain unaffected during the transformation. organic-chemistry.org

Table 2: Research Findings on Reductive Dehalogenation of Carbonyls

| Substrate Type | Product Type | Key Finding | Citation |

| α-Halo Ketones | Ketones | Stand-alone reagent for reductive dehalogenation. | scientificupdate.com |

| α-Keto Esters | α-Hydroxy Esters | Enables a transition metal- and hydride-free chemoselective reduction via a radical mechanism. | organic-chemistry.org |

| α-Keto Amides | α-Hydroxy Amides | Provides high yields and is compatible with other functionalities like halides and alkenes. | organic-chemistry.org |

A primary application of sodium hydroxymethanesulfinate dihydrate in organic synthesis is as a source of the SO₂²⁻ anion for preparing sulfones and sultines. acs.orgataman-chemicals.comatamanchemicals.com In this role, the compound reacts with various electrophiles, particularly alkylating agents, to form carbon-sulfur bonds. acs.orgnih.gov For example, the reaction with activated olefinic substrates or alkyl halides like benzyl (B1604629) chloride yields diverse sulfone derivatives. acs.org The mechanism can proceed through the initial nucleophilic displacement by the hydroxymethanesulfinate anion, followed by the elimination of formaldehyde (B43269) to generate a sulfinate anion, which then performs a second nucleophilic attack. acs.org

When reacted with dihalides, such as α,α′-dibromo-o-xylene, sodium hydroxymethanesulfinate dihydrate yields cyclic sulfinates, known as sultines. acs.org

Table 3: Synthesis of Sulfones and Sultines using Sodium Hydroxymethanesulfinate

Sodium hydroxymethanesulfinate dihydrate serves as a convenient reducing agent for elemental chalcogens like selenium and tellurium. acs.orgataman-chemicals.comatamanchemicals.com Treatment of elemental selenium (Se) or tellurium (Te) with an aqueous solution of the compound produces solutions containing sodium polyselenides (Na₂Seₓ) and sodium polytellurides (Na₂Teₓ), where x is typically around 2. acs.orgataman-chemicals.comatamanchemicals.com These in-situ generated chalcogenide reagents are highly useful in subsequent synthetic steps. For instance, the resulting sodium telluride solution can react with alkyl halides to afford dialkyl tellurides, providing a straightforward route to organotellurium compounds. acs.org

Table 4: Generation of Chalcogenide Reagents

| Chalcogen | Reagent | Product | Application | Citation |

| Selenium (Se) | Sodium Hydroxymethanesulfinate Dihydrate | Sodium Polyselenide (Na₂Seₓ) | Intermediate for organoselenium compounds | acs.orgatamanchemicals.com |

| Tellurium (Te) | Sodium Hydroxymethanesulfinate Dihydrate | Sodium Polytelluride (Na₂Teₓ) | Synthesis of dialkyl tellurides from alkyl halides | acs.orgatamanchemicals.com |

While many reactions involving sodium hydroxymethanesulfinate are explicitly metal-free, it also finds application in certain metal-catalyzed transformations where it acts as a source of SO₂ or a sulfoxylate radical anion. scientificupdate.comorganic-chemistry.org These reactions expand the synthetic utility of the reagent, enabling the construction of complex molecules.

Research has demonstrated its use in iron- and copper-catalyzed systems. For example, sulfoxylate radical anions generated from the compound can be coupled with diaryliodonium salts under iron catalysis to form aryl sulfinates. scientificupdate.com In another application, a novel copper-catalyzed cascade reaction utilizes it as an economical and safe sulfone source to synthesize 1-thiaflavanone sulfones from 2′-iodochalcone derivatives. rsc.org This transformation is significant as it involves the consecutive formation of two carbon-sulfur bonds under copper catalysis. rsc.org

Table 5: Examples of Metal-Catalyzed Reactions

| Metal Catalyst | Reactants | Product Type | Key Finding | Citation |

| Iron (Fe) | Sodium Hydroxymethanesulfinate, Diaryliodonium Salts | Aryl Sulfinates | Iron-catalyzed radical coupling of in-situ generated sulfoxylate radical anions. | scientificupdate.com |

| Copper (Cu) | Sodium Hydroxymethanesulfinate, 2′-Iodochalcone Derivatives | 1-Thiaflavanone Sulfones | First example of SO₂²⁻ incorporation to build sulfone motifs under copper catalysis. | rsc.org |

Role in Polymerization Systems

A significant large-scale industrial use of sodium hydroxymethanesulfinate dihydrate is as a key component in redox-initiator systems for emulsion polymerization. atamanchemicals.com Emulsion polymerization is a fundamental process for producing a variety of synthetic polymers, including synthetic rubbers and resins. atamanchemicals.com

In these systems, the compound functions as the reducing agent in a redox pair. atamanchemicals.com It is typically paired with an oxidizing agent, such as t-butyl peroxide. atamanchemicals.com The redox reaction between the two components generates radicals, which then initiate the polymerization of monomers dispersed in the aqueous phase. This method allows polymerization to occur rapidly at lower temperatures than thermal initiation would require, providing better control over the reaction and the properties of the final polymer. ataman-chemicals.com

Table 6: Components of a Typical Redox-Initiator System for Emulsion Polymerization

| Component | Example | Role in System |

| Reducing Agent | Sodium Hydroxymethanesulfinate Dihydrate | Reacts with the oxidant to generate initiating radicals. |

| Oxidizing Agent | t-Butyl Peroxide, Cumene Hydroperoxide | Reacts with the reductant to generate initiating radicals. |

| Monomer | Styrene (B11656), Butadiene, Acrylates | The building block of the polymer chain. |

| Surfactant | Sodium Lauryl Sulfate | Stabilizes monomer droplets and growing polymer particles in the aqueous phase. |

| Medium | Water | The continuous phase in which the polymerization occurs. |

Redox Polymerization Initiator Systems

Sodium hydroxymethanesulfinate is a key component in redox initiator systems, which are widely used for emulsion polymerization. wikipedia.orgatamanchemicals.comacs.org This represents one of its large-scale industrial uses. wikipedia.orgatamanchemicals.com In these systems, the compound functions as the reducing agent, part of a redox pair that generates the free radicals necessary to initiate polymerization. atamanchemicals.comatamanchemicals.com A typical redox pair involves sodium hydroxymethanesulfinate and an oxidizing agent like t-butyl peroxide. wikipedia.orgatamanchemicals.comatamanchemicals.com The use of this compound is crucial in the production of various polymers, including synthetic rubbers and resins. nbinno.comatamanchemicals.com

The function of sodium hydroxymethanesulfinate as a reducing agent in these initiator systems is fundamental to the main or post-polymerization of emulsion polymers. atamanchemicals.comatamanchemicals.com Its ability to participate in the generation of radicals at lower temperatures than those required for thermal initiation makes it particularly valuable for these aqueous-based polymerization techniques.

Table 1: Example of a Redox Polymerization Initiator System

| Component Role | Example Compound | Function |

|---|---|---|

| Reducing Agent | Sodium Hydroxymethanesulfinate | Donates an electron to the oxidizing agent to generate radicals. wikipedia.orgatamanchemicals.com |

| Oxidizing Agent | t-Butyl Peroxide | Accepts an electron to decompose into radicals, initiating polymerization. wikipedia.orgatamanchemicals.com |

| Monomer | e.g., Styrene, Butadiene | The basic building block of the polymer chain. |

| Surfactant | e.g., Sodium Dodecyl Sulfate | Stabilizes the emulsion of monomer droplets in water. |

| Medium | Water | The continuous phase in which the polymerization occurs. |

Influence on Polymerization Kinetics and Product Characteristics

By managing these parameters, manufacturers can manipulate the polymerization reaction to produce materials with specific, desired properties. nbinno.comatamanchemicals.com Key product characteristics influenced by the initiator system include:

Molecular Weight: A higher initiation rate generally leads to the formation of a larger number of shorter polymer chains, resulting in a lower average molecular weight. Conversely, a slower initiation rate can produce higher molecular weight polymers.

Degree of Conversion: The efficiency of the initiator system impacts the final degree of conversion of monomer to polymer. nih.gov Optimized redox systems can achieve high conversion in shorter time frames.

Polymer Structure: The conditions of initiation can affect the microstructure of the polymer, including branching and cross-linking, which in turn determines the material's physical and mechanical properties. nih.gov

The ability to operate at lower temperatures, a hallmark of redox initiation, also minimizes undesirable side reactions, such as thermal degradation, leading to a cleaner polymer product with more consistent properties. atamanchemicals.com This control is essential for creating materials suited for a wide range of industrial and consumer applications. atamanchemicals.com

Industrial Chemical Process Applications (excluding direct human/clinical use)

Beyond polymer chemistry, sodium hydroxymethanesulfinate dihydrate has long-standing applications in several industrial processes, primarily leveraging its strong reducing power.

The compound is widely used in the textile industry as a reducing agent, particularly for vat dyeing and in discharge printing processes. atamanchemicals.comacs.orgatamanchemicals.com In vat dyeing, it is used to convert insoluble vat dyes into their soluble leuco form, which can then penetrate and bind to the textile fibers. google.com After application, the leuco dye is oxidized back to its insoluble, colored state, fixing it within the fabric.

In discharge printing, sodium hydroxymethanesulfinate acts as a bleaching or stripping agent that breaks down dye molecules in specific areas of a pre-dyed fabric. atamanchemicals.comnih.gov This allows for the creation of intricate patterns and bright, clean discharges on colored backgrounds. nbinno.comatamanchemicals.com It is valued for its ability to achieve these effects without causing significant damage to the textile fibers. atamanchemicals.com

Sodium hydroxymethanesulfinate serves as an industrial bleaching agent for a variety of substrates, including textiles, molasses, and soaps. atamanchemicals.comatamanchemicals.commfa.org Its reducing action effectively decolorizes unwanted pigments in these materials. atamanchemicals.com In textile manufacturing, it is used to remove unwanted shades or color inconsistencies, ensuring a uniform appearance before subsequent dyeing or printing steps. atamanchemicals.com It is often considered a milder alternative to harsher oxidative bleaching agents. atamanchemicals.com The compound is also employed in the manufacturing of paper, where it helps to decolorize paper pulp, leading to improved brightness and whiteness in the final paper products. nbinno.com

Table 2: Industrial Process Applications of Sodium Hydroxymethanesulfinate Dihydrate

| Industry | Application | Function |

|---|---|---|

| Textiles | Vat Dyeing | Reduces insoluble dye to a soluble leuco form for application. atamanchemicals.comgoogle.com |

| Discharge Printing | Breaks down ground color to create patterns. nbinno.comatamanchemicals.com | |

| Bleaching | Removes unwanted coloration from fabrics. atamanchemicals.commfa.org | |

| Food Processing | Molasses Bleaching | Decolorizes molasses. nih.govmfa.org |

| Consumer Goods | Soap Manufacturing | Used as a bleaching agent. atamanchemicals.comnih.govmfa.org |

| Pulp & Paper | Pulp Bleaching | Improves brightness and whiteness of paper pulp. nbinno.com |

In the realm of fine chemical synthesis, sodium hydroxymethanesulfinate is a valuable reagent and intermediate. atamanchemicals.com It serves as a source of the SO₂²⁻ anion, which can be used to introduce sulfone groups into organic molecules. atamanchemicals.comatamanchemicals.com This reactivity is harnessed in various organic transformations. atamanchemicals.comatamanchemicals.com

Its capacity for the selective reduction of certain functional groups makes it particularly useful in the synthesis of complex molecules, such as pharmaceutical intermediates and other specialty chemicals. atamanchemicals.com By enabling precise control over the oxidation states of molecules, it helps improve reaction efficiency and yield while minimizing the formation of unwanted byproducts. atamanchemicals.com This controlled modification of molecular structures is a key step in the production of high-purity compounds. atamanchemicals.com While specific agrochemical pathways are proprietary, the utility of sulfone-containing structures is well-established in that field.

Contributions to Materials Science and Nanotechnology

The applications of sodium hydroxymethanesulfinate extend into modern materials science and nanotechnology. Its role as a polymerization initiator is directly relevant to the synthesis of advanced nanocomposite materials. mdpi.com In this context, it can initiate the in situ polymerization of a monomer matrix (such as poly(2-hydroxyethyl methacrylate)) in the presence of nano-additives like nano-clay or nano-silica. mdpi.com The resulting nanocomposites can exhibit significantly enhanced mechanical, thermal, or bioactive properties compared to the neat polymer. mdpi.com

Furthermore, the compound has specialized applications in the synthesis of inorganic materials. It can be used to treat elemental selenium (Se) and tellurium (Te), reacting to form aqueous solutions of sodium polyselenides (Na₂Seₓ) and polytellurides (Na₂Teₓ), respectively. atamanchemicals.com These solutions are precursors for creating various metal selenide (B1212193) and telluride nanomaterials, which are important semiconductors with applications in electronics and photovoltaics. This function highlights the reagent's contribution to the bottom-up fabrication of novel nanomaterials.

Preparation of Functionalized Fullerene Derivatives

Sodium hydroxymethanesulfinate dihydrate plays a crucial role in the synthesis of functionalized fullerene derivatives through the generation of key intermediates. acs.org The primary strategy involves the preparation of sultines (cyclic sulfinates), which serve as precursors to highly reactive o-quinodimethanes (o-QDMs). acs.org These o-QDM intermediates can then readily participate in Diels-Alder cycloaddition reactions with fullerene C60 to create complex adducts. acs.org

The synthesis of the sultine precursor is a direct application of the compound. For instance, α,α′-dihalo-o-xylenes are treated with sodium hydroxymethanesulfinate dihydrate in a suitable solvent like dimethylformamide (DMF) to yield the corresponding sultine. acs.org In one documented procedure, α,α′-dibromo-o-xylene reacts with the reagent in aqueous DMF to produce the target sultine in 43% yield. acs.org The efficiency of this reaction can be improved; by using α,α′-dichloro-o-xylene and adding sodium iodide, the yield of the sultine can be increased to 70%. acs.org

Once prepared, these sultines are heated with fullerene C60, typically in a high-boiling solvent such as o-dichlorobenzene (o-DCB), to initiate the cycloaddition. acs.org The sultine undergoes thermal extrusion of sulfur dioxide (SO₂) to generate the transient o-QDM, which is immediately trapped by the fullerene cage in a [4+2] Diels-Alder reaction. acs.org This methodology provides a convenient route to functionalized fullerenes which are of interest for their unique electronic and physical properties. acs.org

Table 1: Synthesis of Fullerene Precursors and Adducts Using Sodium Hydroxymethanesulfinate Dihydrate This table summarizes reaction data for the preparation of sultine intermediates and their subsequent reaction with Fullerene C60.

| Reactant(s) | Reagent System | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| α,α′-Dibromo-o-xylene | Sodium Hydroxymethanesulfinate Dihydrate | Aqueous DMF | Sultine Derivative (21) | 43% | acs.org |

| α,α′-Dichloro-o-xylene | Sodium Hydroxymethanesulfinate Dihydrate, NaI | DMF | Sultine Derivative (21) | 70% | acs.org |

| Dibromide (85b) | Sodium Hydroxymethanesulfinate Dihydrate, TBAB (catalyst) | DMF | Sultine Derivative (86b) | 80% | acs.org |

| Sultine Derivative, Fullerene C60 | Heat (Diels-Alder Reaction) | o-DCB | Fullerene Cycloadduct | Not specified | acs.org |

Synthesis of Metallic Nanoparticles and Dispersions

The strong reducing capability of sodium hydroxymethanesulfinate dihydrate is effectively utilized in the synthesis of metallic and metalloid nanoparticles from their respective salts or elemental forms. wikipedia.orgresearchgate.net This method provides a chemical reduction route to produce nanosized materials with applications in electronics and catalysis. researchgate.net

A notable application is the preparation of nanosized silver powder. researchgate.netcapes.gov.br In this process, sodium formaldehyde sulfoxylate (SFS) is used as the reducing agent to treat a silver nitrate (B79036) solution under acidic conditions (pH 1-5). researchgate.netcapes.gov.br The reaction reduces silver ions (Ag⁺) to zero-valent silver (Ag⁰), resulting in the precipitation of a powder composed of silver nanoparticles, with a majority of particles in the 100 nm range. capes.gov.br Similarly, the compound has been noted as a reducing agent for the synthesis of copper nanoparticles from a copper chloride precursor. semanticscholar.org

Beyond noble metals, sodium hydroxymethanesulfinate is effective in reacting with elemental metalloids like selenium (Se) and tellurium (Te). wikipedia.org Treating elemental selenium or tellurium with an aqueous solution of the reagent yields solutions containing sodium polyselenides (Na₂Seₓ) and sodium polytellurides (Na₂Teₓ), respectively. wikipedia.org This reaction is foundational for creating chalcogenide materials, which are precursors for various semiconductor nanoparticles. For example, a methodology has been developed to synthesize strontium selenide (SrSe) by first reducing selenium powder with Rongalite to form a soluble selenide species, which is then reacted with a strontium chloride salt. researchgate.net

Table 2: Application in Nanoparticle and Precursor Synthesis This table highlights examples of using Sodium Hydroxymethanesulfinate Dihydrate as a reducing agent for nanomaterial synthesis.

| Precursor | Reducing Agent | Key Conditions | Resulting Material | Reference |

|---|---|---|---|---|

| Silver Nitrate (AgNO₃) | Sodium Formaldehyde Sulfoxylate (SFS) | Aqueous, acidic pH (1-5) | Nanosized silver powder (~100 nm) | researchgate.netcapes.gov.br |

| Elemental Selenium (Se) | Sodium Hydroxymethanesulfinate | Aqueous solution | Sodium polyselenide (Na₂Seₓ) solution | wikipedia.org |

| Elemental Tellurium (Te) | Sodium Hydroxymethanesulfinate | Aqueous solution | Sodium polytelluride (Na₂Teₓ) solution | wikipedia.org |

| Selenium powder, then Strontium Chloride (SrCl₂) | Rongalite | Aqueous solution | Strontium Selenide (SrSe) | researchgate.net |

Applications in Advanced Material Fabrication

A significant large-scale industrial application of sodium hydroxymethanesulfinate dihydrate is in the fabrication of polymers and other advanced materials, where it functions as a key component of redox initiator systems for emulsion polymerization. nbinno.comatamanchemicals.com This technique is particularly important for the manufacture of synthetic rubbers, plastics, and resins. nbinno.comgoogle.com

Emulsion polymerization is a process where a monomer or mixture of monomers is polymerized in an emulsion, typically water-based. Redox initiation systems are highly effective for these processes because they can generate free radicals and initiate polymerization at low temperatures, which is often desirable. cmu.eduresearchgate.net These systems consist of a pair of chemicals: a reducing agent and an oxidizing agent. nih.gov Sodium hydroxymethanesulfinate serves as the powerful water-soluble reducing agent in these pairs. atamanchemicals.com

A typical redox pair consists of sodium hydroxymethanesulfinate (the reductant) and an oxidant such as an organic hydroperoxide (e.g., tert-butyl hydroperoxide, TBHP) or a persulfate (e.g., ammonium (B1175870) persulfate, APS). atamanchemicals.comresearchgate.net The reaction between the oxidant and reductant generates free radicals that initiate the polymerization of monomers like styrene and butadiene to form Styrene-Butadiene Rubber (SBR), or acrylates to form polyacrylates. google.comresearchgate.net The use of these redox systems allows for controlled polymerization, leading to the synthesis of materials with specific, desired characteristics. nbinno.com

Table 3: Examples of Redox Initiator Systems for Polymerization This table shows typical redox pairs including Sodium Hydroxymethanesulfinate Dihydrate used in the fabrication of polymers.

| Reducing Agent | Oxidizing Agent | Polymerization System | Application/Industry | Reference |

|---|---|---|---|---|

| Sodium Hydroxymethanesulfinate | tert-Butyl Peroxide | Emulsion Polymerization | General Polymer Synthesis | atamanchemicals.com |

| Sodium Formaldehyde Sulfoxylate (SFS) | tert-Butyl Hydroperoxide (TBHP) | Butyl Acrylate | Polyacrylate Synthesis | researchgate.net |

| Rongalite | Not specified oxidant | Styrene-Butadiene | Styrene-Butadiene Rubber (SBR) Manufacturing | google.com |

| Sodium Hydroxymethanesulfinate | Not specified oxidant | Not specified monomers | Synthetic Resins and Plastics | nbinno.com |

Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and investigating the reactivity of Sodium Hydroxymethanesulfinate Dihydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mechanistic studies. While direct NMR of the primary compound is standard, its greater utility is seen in the analysis of reaction products. For instance, in reactions involving Sodium Hydroxymethanesulfinate and various monomers like acrylates, the resulting diacrylate sulfones have been characterized using a combination of normal 1H and 13C NMR, as well as advanced 2D-NMR techniques such as Correlated Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC). atamanchemicals.com This detailed analysis of the products provides critical insights into the reaction mechanism, confirming the role of the hydroxymethanesulfinate ion as a source of SO₂²⁻. atamanchemicals.comgoogle.com

Infrared (IR) Spectroscopy provides information on the functional groups present in the molecule. An IR spectrum of the compound, typically prepared as a KBr-pellet, is used to confirm the presence of characteristic bonds, complementing data from other structural analyses. textiletuts.com

Chromatographic Methods for Purity Assessment and By-product Analysis

Chromatography is the cornerstone for determining the purity of Sodium Hydroxymethanesulfinate Dihydrate and for separating and identifying any impurities or by-products.

High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. Purity levels are routinely quoted as greater than 95% or 98% as determined by HPLC. bohrium.comwvu.edu Specific reverse-phase (RP) HPLC methods have been developed for its analysis. acs.org One established method uses a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. acs.org For applications requiring mass spectrometric detection (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile alternative like formic acid. acs.org

In other applications, such as detecting the compound as an additive in food, a different HPLC method is employed. This involves extracting the sample and derivatizing the formaldehyde (B43269) released from the compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting product is then quantified by HPLC with detection at 355 nm. researchgate.net These methods are scalable and can be adapted for preparative separation to isolate and identify impurities. acs.org

| Technique | Column Type | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Newcrom R1 / C18 | Acetonitrile, Water, Phosphoric Acid | UV/MS (with Formic Acid) | Purity analysis, Impurity isolation | acs.org |

| HPLC | Eclipse XDB-C18 | Acetonitrile-Water (60:40) | UV (355 nm) | Quantification in food (via DNPH derivatization) | researchgate.net |

Electrochemical Methods for Redox Potential Determination

As a strong reducing agent, the electrochemical properties of Sodium Hydroxymethanesulfinate are of significant interest. researchgate.netscribd.com

Redox Potential is a key measure of its reducing power. Reducing agents, by definition, have negative redox potentials, and the more negative the value, the greater the tendency to donate electrons. scribd.com While specific standard potential values are not always cited, its function in processes like vat dyeing, where it reduces dyes with potentials in the -770 to -1000 mV range, underscores its potent reducing capability. scribd.com

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are used to study its electrochemical behavior and for detection. nih.gov Studies have utilized CV to investigate the interfacial electron kinetics on sensor surfaces designed to detect the compound. For instance, an electrochemical sensor for detecting Sodium Hydroxymethanesulfinate (SHF) in food samples was developed and characterized using CV and DPV, demonstrating a clear electrochemical response under optimal pH conditions. nih.gov These techniques help in understanding the oxidation of the compound and form the basis for sensitive analytical methods.

Thermal Analysis Techniques for Decomposition Characteristics

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to determine the thermal stability and decomposition profile of Sodium Hydroxymethanesulfinate Dihydrate.

The compound is known to be thermally unstable at elevated temperatures. atamanchemicals.com The dihydrate form contains water molecules within its crystal structure, which are released upon heating. google.com TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

Analysis shows that the compound decomposes upon heating. The melting point of the dihydrate is approximately 64.5 °C. atamanchemicals.com Further heating leads to decomposition, which can occur around 120 °C, releasing toxic gases. atamanchemicals.com The decomposition process in the presence of air has been described as occurring in three stages. scribd.com TGA curves would show distinct mass loss steps corresponding to the release of water of hydration followed by the decomposition of the anhydrous molecule. The corresponding DSC curve would show endothermic peaks for the dehydration and melting, followed by exothermic peaks associated with decomposition.

| Property | Value / Observation | Technique | Reference |

|---|---|---|---|

| Form | Dihydrate | - | |

| Melting Point (dihydrate) | ~64.5 °C | DSC | atamanchemicals.com |

| Decomposition Temperature | ~120 °C (decomposes) | TGA/DSC | |

| Decomposition Behavior | Loses water of hydration, then decomposes. Releases toxic gases (e.g., formaldehyde, hydrogen sulfide) at high temperatures. | TGA/DSC | atamanchemicals.com |

Theoretical and Computational Studies

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the mechanisms of reactions involving sodium hydroxymethanesulfinate. These studies provide insights into the electronic structure and energetics of the reaction pathways.

One area of investigation has been its role as a radical initiator. For instance, in the metal-free aerobic ipso-hydroxylation of arylboronic acids, Rongalite is used to initiate the reaction. DFT studies have provided mechanistic insight into the role of superoxide (B77818) radical anions in the crucial C-B bond cleavage step of this process. researchgate.net

The primary reducing action of sodium hydroxymethanesulfinate is attributed to the sulfoxylate (B1233899) ion (SO₂²⁻) or the hydroxymethanesulfinate anion (HOCH₂SO₂⁻). scientificupdate.comacs.org In reactions such as the reduction of aromatic aldehydes and benzoins, it is believed that the initial step is the nucleophilic attack of one of these species on the carbonyl group. scientificupdate.com Similarly, in the synthesis of sulfones from dihalides, proposed mechanisms involve either the initial nucleophilic displacement by the hydroxymethanesulfinate anion followed by the elimination of formaldehyde (B43269), or the direct displacement by the sulfinate anion generated from Rongalite. acs.org

When used in the reduction of dyes, strong reducing agents like sodium formaldehyde sulfoxylate are known to cleave the azo (-N=N-) bridge in azo dyes, which destroys the chromophore. researchgate.net For anthraquinone (B42736) dyes, the reduction of the carbonyl groups to hydroxyl functions leads to the leuco form, which has a different color. researchgate.net

Molecular Modeling of Interactions with Substrates and Catalysts

While specific molecular modeling studies focusing exclusively on the interaction of sodium hydroxymethanesulfinate with various substrates and catalysts are not extensively documented in publicly available literature, the proposed mechanisms provide a framework for such investigations. For example, modeling the interaction between the hydroxymethanesulfinate anion and the carbonyl carbon of an aldehyde could elucidate the transition state geometry and activation energy for this key reductive step.

In reactions where Rongalite is used in conjunction with a catalyst, such as the copper-assisted decomposition to generate formaldehyde for furan (B31954) synthesis, molecular modeling could clarify the role of the copper catalyst in facilitating this decomposition. scientificupdate.com

Prediction of Reactivity and Selectivity in Novel Transformations

The predictive power of computational chemistry can be harnessed to explore new synthetic applications for sodium hydroxymethanesulfinate. By modeling the frontier molecular orbitals (HOMO and LUMO) of the hydroxymethanesulfinate anion, its nucleophilic and electrophilic character can be quantified, allowing for predictions of its reactivity with a wide range of electrophiles and nucleophiles.

Such computational screening could identify new classes of compounds that are susceptible to reduction or sulfonation by sodium hydroxymethanesulfinate, potentially expanding its synthetic utility beyond its current applications.

Simulations of Solution-Phase Behavior and Degradation

The stability of sodium hydroxymethanesulfinate in solution is a critical factor in its application. It is known to be relatively stable in alkaline aqueous environments but decomposes rapidly in acidic conditions, producing a variety of products including sulfur dioxide. atamanchemicals.comresearchgate.net The hydroxymethanesulfinate ion is unstable in solution and tends to decompose into formaldehyde and sulfite (B76179). atamanchemicals.comwikipedia.org This decomposition is an equilibrium process, and the addition of excess formaldehyde can shift the equilibrium to favor the adduct, leading to more stable solutions. atamanchemicals.comwikipedia.org

Kinetic and mechanistic studies of its decomposition in slightly acidic aerobic conditions have revealed a complex process. researchgate.net One investigation proposed a three-stage decomposition mechanism in the presence of air: an initial stage involving oxygen, followed by an induction period, and a final stage that proceeds without oxygen. researchgate.net The presence of surfactants was found to inhibit the initial oxygen-dependent stage by hindering oxygen diffusion at the solution-air interface. researchgate.net In slightly acidic medium, the decomposition process has been shown to produce dithionite (B78146) (S₂O₄²⁻). researchgate.net

Future Research Directions and Emerging Trends

Development of Novel Applications in Sustainable Chemistry

The pursuit of green chemistry has positioned Sodium Hydroxymethanesulfinate Dihydrate as a reagent of significant interest. Its role as an inexpensive and efficient reducing agent is being leveraged to develop more sustainable synthetic protocols. organic-chemistry.orgresearchgate.net A key aspect of its green profile is its ability to replace harsher or more expensive reagents in various transformations. researchgate.net

Research in this area focuses on its use in aqueous media, minimizing the need for volatile organic solvents. researchgate.net For instance, it has been successfully employed for the reductive dehalogenation of α-halo ketones and the reduction of aromatic aldehydes in greener solvents like DMF. scientificupdate.com Furthermore, its application in transition-metal-free reactions, such as the synthesis of aryl alkyl sulfides and the chemoselective reduction of α-keto esters, underscores its contribution to sustainable chemistry by avoiding toxic and costly metal catalysts. organic-chemistry.org The compound serves a dual purpose in some reactions, acting as both a reducing agent and a C1 synthon in water, which is considered a green solvent, further enhancing its environmental credentials. rsc.org

Exploration of New Reaction Pathways and Catalytic Systems

The reactivity of Sodium Hydroxymethanesulfinate Dihydrate extends beyond its traditional role, with researchers actively exploring new transformations and catalytic systems. It can generate sulfoxylate (B1233899) ions (SO₂²⁻) in situ, which are potent nucleophiles and single-electron transfer (SET) agents. wikipedia.orgacs.org This reactivity is being harnessed to develop novel reaction pathways.

One emerging area is its use in copper-catalyzed reactions. A notable example is the synthesis of 1-thiaflavanone sulfones from 2'-iodochalcone derivatives, where Rongalite serves as the sulfone source in a copper-catalyzed cascade reaction. rsc.org This represents the first instance of using the SO₂²⁻ anion to build sulfone motifs under these conditions. rsc.org Additionally, transition-metal-free catalytic systems are a major focus. The ability of the degradation products of Rongalite to act as super electron donors can generate aryl radicals, enabling a range of arylation reactions without transition metals. scientificupdate.com The mechanism of action, while not fully understood, is believed to involve the compound acting as a reducing agent or as a catalyst by providing an alternative reaction pathway. atamanchemicals.com

Recent Catalytic Applications

| Catalytic System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Copper-catalyzed | Sulfur dioxide anion incorporation | First use of Rongalite as a sulfone source with a copper catalyst to form 1-thiaflavanone sulfones. | rsc.org |

| Transition-metal-free | Arylation reactions | Utilizes Rongalite's degradation products as electron donors to generate aryl radicals. | scientificupdate.com |

| Base-controlled | Reductive aldol/cyclization | Acts as both a reducing agent and a C1 synthon in water without a metal catalyst. | rsc.org |

| Uncatalyzed | Chemoselective reduction | Transition-metal- and hydride-free reduction of α-keto esters via a radical mechanism. | organic-chemistry.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical processes into continuous flow reactors offers significant advantages, including enhanced safety, improved heat and mass transfer, and potential for automation. mit.eduyoutube.com While specific, detailed studies on the extensive use of Sodium Hydroxymethanesulfinate Dihydrate in flow chemistry are still emerging, its characteristics make it a prime candidate for this technology.

Reactions involving Rongalite are often rapid and can be exothermic, conditions that are well-managed within the controlled environment of a flow reactor. mit.edu The ability to precisely control reaction parameters like temperature and residence time in a continuous flow setup could lead to improved selectivity and yield in reactions such as sulfone synthesis or reductive dehalogenations. acs.orgsigmaaldrich.com The development of flow-based protocols would also facilitate safer handling of any gaseous byproducts, like formaldehyde (B43269), that can be generated during its decomposition. wikipedia.org As flow chemistry platforms become more common for handling solids and executing multi-step syntheses, the application of this inexpensive and effective reagent is a logical next step for process intensification in industrial manufacturing. youtube.com

Advanced Spectroscopic and In Situ Monitoring Techniques

Understanding the precise mechanism of reactions involving Sodium Hydroxymethanesulfinate Dihydrate is crucial for optimizing its use and designing new applications. The solid-state structure of the dihydrate has been confirmed by X-ray crystallography. wikipedia.orgacs.org However, its behavior in solution is complex due to decomposition and the formation of various reactive species. researchgate.net

Advanced spectroscopic techniques are being employed to study these transient intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy, for example, has been used to study the formation of the sulfoxyl anion radical (SO₂⁻), a key intermediate in its decomposition and reductive processes. researchgate.net In situ monitoring techniques are essential for tracking the progress of reactions and identifying reactive species in real-time. Such studies can help elucidate complex reaction mechanisms, such as whether the reacting species is the hydroxymethanesulfinate anion itself or a product of its decomposition, like the sulfinate anion. acs.org Future research will likely involve a combination of spectroscopic methods (like NMR, IR, and Raman) coupled with in situ probes to provide a more complete picture of the reaction pathways.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting and understanding the reactivity of chemical compounds. While extensive computational studies specifically on Sodium Hydroxymethanesulfinate Dihydrate are not widely reported in the provided literature, related systems have been investigated. For instance, computational methods like Hartree-Fock have been used to study the structure of related sulfur-oxygen compounds. researchgate.net

Future research will likely apply modern computational techniques, such as Density Functional Theory (DFT), to model the decomposition of Sodium Hydroxymethanesulfinate Dihydrate under various conditions. These models could help elucidate the complex mechanistic possibilities, such as the competition between nucleophilic displacement by the hydroxymethanesulfinate anion versus the sulfinate anion. acs.org By simulating reaction pathways and transition states, computational studies can guide the rational design of new catalytic systems and reaction conditions to enhance the reactivity and, crucially, the selectivity of transformations involving this reagent. This predictive power can accelerate the discovery of novel applications and optimize existing processes, reducing the need for extensive empirical screening.

Expanding the Scope of Derived Organosulfur Compounds

Sodium Hydroxymethanesulfinate Dihydrate is a valuable and economical building block for synthesizing a wide array of organosulfur compounds. researchgate.netnih.gov It serves as a readily available source of a sulfone (SO₂) group or a sulfoxylate dianion (SO₂²⁻), enabling the synthesis of compounds that are important in pharmaceuticals and materials science. scientificupdate.comacs.org

The synthesis of sulfones is a prominent application. acs.org This includes the preparation of dibenzyl sulfone, β,β'-disubstituted diethyl sulfones, and various functionalized benzosulfones. acs.org Another important class of compounds accessible from this reagent is sultines (cyclic sulfinic esters), which are valuable precursors for generating dienes for Diels-Alder reactions. scientificupdate.comacs.org Research is also focused on expanding its use in combination with other elements. For example, when used with tellurium, it generates sodium telluride (Na₂Teₓ), a reagent used to synthesize allylic alcohols and dialkyl tellurides. acs.org The versatility of Sodium Hydroxymethanesulfinate as a synthon continues to be explored for creating diverse sulfur-containing molecules. organic-chemistry.org

Organosulfur Compounds from Sodium Hydroxymethanesulfinate

| Compound Class | Synthetic Utility | Reference |

|---|---|---|

| Sulfones | Key structural motif in pharmaceuticals and agrochemicals. | scientificupdate.comresearchgate.netacs.org |

| Sultines | Precursors for dienes in Diels-Alder reactions; used in perfume industry. | scientificupdate.comacs.org |

| Sulfides/Selenides | Formed via Single Electron Transfer (SET) reactions. | researchgate.netacs.org |

| Thiohydroximic Acids | Prepared via a Rongalite/iodine-mediated oxime formation reaction. | researchgate.net |

| 1,3-Dithianes | Constructed via an annulation process where Rongalite serves as a C1 unit and sulfur synthon. | organic-chemistry.org |

Environmental Chemistry and Degradation Studies in Complex Matrices

Understanding the environmental fate and degradation of any widely used chemical is critical. Sodium Hydroxymethanesulfinate Dihydrate is known to be stable in alkaline aqueous solutions but decomposes in acidic conditions or upon heating. atamanchemicals.comatamanchemicals.com Its decomposition in aqueous solution can yield products such as sodium sulfite (B76179), sodium thiosulfate, and sodium sulfide. acs.org The release of formaldehyde upon decomposition is also a key consideration. wikipedia.org

The study of how synthetic chemicals degrade in the environment is a complex field, as degradation can be influenced by various biotic and abiotic processes, leading to a mixture of the parent compound and its degradates. usgs.govnih.gov For Sodium Hydroxymethanesulfinate, future research must focus on its degradation pathways in complex environmental matrices like soil and natural waters, not just in controlled laboratory solutions. This includes identifying the full range of degradation products and assessing their persistence and potential impact. usgs.gov While it is used in some applications like aquarium water conditioning to remove chlorine and chloramine, its broader environmental chemistry, particularly its long-term fate and the behavior of its degradates, requires more systematic investigation. wikipedia.orgepa.gov

Q & A

Basic: What are the critical storage and handling protocols for SHMD to ensure stability during experiments?

SHMD is hygroscopic and stable in alkaline aqueous environments (pH 9.5–10.5) but decomposes rapidly in acidic media, releasing sulfur dioxide (SO₂). To prevent degradation:

- Storage : Maintain at 10–25°C in a dry, ventilated area, away from acids and oxidizers .

- Handling : Use N95 respirators, gloves, and eye protection due to its reproductive toxicity (Category 2) and mutagenicity (Category 2) .

- Decomposition Mitigation : Monitor reaction pH; avoid acidic conditions. Pre-dissolve in deionized water (50 mg/mL) under inert atmospheres for controlled use .

Basic: How does SHMD’s solubility impact its application in aqueous-phase reactions?

SHMD dissolves in water (50 mg/mL) to form a clear, colorless solution, making it ideal for redox reactions in polar solvents. For reproducible results:

- Solution Preparation : Dissolve in deionized water at 25°C with stirring. Filter to remove undissolved particulates .

- Stability Window : Use within 2 hours in acidic-free conditions to prevent SO₂ generation. Test pH before use .

Advanced: What mechanistic role does SHMD play in radical-mediated reactions, such as Diels-Alder or polymerization?

SHMD acts as a sulfinate radical (SO₂⁻•) source, enabling:

- Redox Initiation : In Diels-Alder reactions, it reduces electron-deficient dienophiles (e.g., maleimides) via single-electron transfer (SET), accelerating cycloaddition .

- Polymerization Control : Generates radicals under mild conditions (e.g., 40–60°C) for controlled radical polymerization (RAFT). Optimize by adjusting SHMD concentration (0.1–1.0 mol%) and reaction time .